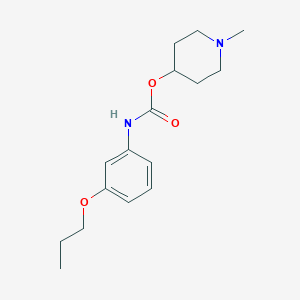
1-methyl-4-piperidinyl 3-propoxyphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-piperidinyl 3-propoxyphenylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a piperidine ring substituted with a methyl group at the nitrogen atom and a carbamate group linked to a 3-propoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-piperidinyl 3-propoxyphenylcarbamate typically involves the reaction of 1-methylpiperidine with 3-propoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is continuously extracted and purified, ensuring a consistent and high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-piperidinyl 3-propoxyphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often resulting in the formation of secondary amines or alcohols.
Substitution: The major products are substituted carbamates or other derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-4-piperidinyl 3-propoxyphenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-4-piperidinyl 3-propoxyphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-methylpiperidin-4-yl) N-(3-methoxyphenyl)carbamate
- (1-methylpiperidin-4-yl) N-(3-ethoxyphenyl)carbamate
- (1-methylpiperidin-4-yl) N-(3-butoxyphenyl)carbamate
Uniqueness
1-methyl-4-piperidinyl 3-propoxyphenylcarbamate is unique due to its specific propoxyphenyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) N-(3-propoxyphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-3-11-20-15-6-4-5-13(12-15)17-16(19)21-14-7-9-18(2)10-8-14/h4-6,12,14H,3,7-11H2,1-2H3,(H,17,19) |
InChI Key |
SBAXVWZTDUTJQG-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)OC2CCN(CC2)C |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)OC2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-Chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374739.png)
![N-[3-(7-chloro-2,3-difluoro-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374740.png)
![1-(6,7-Dichlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374741.png)
![N-[3-(6-fluoro-2-isopropyl-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374742.png)
![1-(2,8-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374745.png)
![1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374747.png)
![1-(8-Chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(4-fluorobenzyl)piperazine](/img/structure/B374751.png)
![4-(2-chloro-11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-1-methylpiperidine](/img/structure/B374753.png)
![1-[4,4-bis(4-fluorophenyl)butyl]-4-(8-chloro-3,7-difluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374754.png)
![8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl 2-(4-methyl-1-piperazinyl)ethyl ether](/img/structure/B374757.png)
![1-Methyl-4-[2-(trifluoromethyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B374758.png)
![2-[4-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenyl ether](/img/structure/B374759.png)
![2-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl methyl sulfide](/img/structure/B374760.png)
![1-{2-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]ethyl}-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B374761.png)
